molecular formula C21H24N2O5 B2953220 2-(3-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide CAS No. 921543-05-7

2-(3-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide

Cat. No.: B2953220
CAS No.: 921543-05-7
M. Wt: 384.432
InChI Key: VOKJRPAKHPYSTK-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide is a synthetic small molecule characterized by a benzoxazepin core fused with a tetrahydro ring system.

Properties

IUPAC Name

2-(3-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-21(2)13-28-18-9-8-14(10-17(18)23(3)20(21)25)22-19(24)12-27-16-7-5-6-15(11-16)26-4/h5-11H,12-13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKJRPAKHPYSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)COC3=CC=CC(=C3)OC)N(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure features a methoxy-substituted phenoxy group and a tetrahydro-benzoxazepine moiety, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C21H24N2O5C_{21}H_{24}N_{2}O_{5} with a molecular weight of 384.4 g/mol. The structural complexity allows for interactions with various biological targets.

PropertyValue
Molecular FormulaC21H24N2O5
Molecular Weight384.4 g/mol
CAS Number921519-08-6

The biological activity of 2-(3-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide is thought to involve the inhibition or modulation of specific enzymes and receptors. The benzoxazepine core structure is often associated with various pharmacological effects:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with specific receptors in the body to exert its effects.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Preliminary studies suggest that 2-(3-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide may possess anticancer properties. It has shown potential in inhibiting the proliferation of cancer cells in vitro.

Anti-inflammatory Properties

The structural components suggest possible anti-inflammatory effects. Compounds with similar structures have been documented to exhibit COX-2 inhibitory activity, which could translate to anti-inflammatory benefits.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds and their mechanisms:

  • Thymidylate Synthase Inhibition : Compounds similar to this benzoxazepine derivative have been investigated for their ability to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibitors of TS can induce apoptosis in cancer cells through caspase-dependent pathways .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological macromolecules. These studies suggest that it may effectively bind to target enzymes or receptors.

Comparison with Similar Compounds

Key Observations :

  • Core Diversity: The benzoxazepin core distinguishes the target compound from thiazolidinone-coumarin hybrids, which may exhibit divergent binding profiles.
  • Substituent Impact: The 3-methoxyphenoxy group may enhance lipophilicity and CNS penetration relative to the coumarin-linked acetamides in , which prioritize π-π stacking interactions via aromatic chromenyl groups .
  • Synthetic Complexity: The target compound likely requires advanced multi-step synthesis, whereas thiazolidinone-coumarin analogs employ ZnCl₂-catalyzed cyclocondensation, emphasizing scalability differences .

Inferred Pharmacological Profiles

While direct activity data for the target compound are unavailable, comparisons with structurally related molecules provide insights:

  • Benzoxazepin Derivatives : Reported in patents for kinase inhibition (e.g., JAK/STAT pathways) and GABA-A receptor modulation, suggesting the target compound could share mechanistic overlap .

Q & A

Q. How to design studies for synergistic effects with co-administered drugs?

  • Methodology :
  • Isobolographic Analysis : Determine combination indices (CI) in cytotoxicity assays (e.g., MTT) .
  • Transcriptomics : RNA-seq to identify pathways modulated by drug combinations (e.g., PI3K/AKT suppression) .

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